molecular formula C24H34O2 B14511418 1,1'-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) CAS No. 62897-50-1

1,1'-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene)

Katalognummer: B14511418
CAS-Nummer: 62897-50-1
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: VBORVBDEKHHGJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene): is an organic compound characterized by its unique structure, which includes two butoxybenzene groups connected by a 2-methylpropane-1,1-diyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) typically involves the reaction of 4-butoxybenzene with a suitable alkylating agent that introduces the 2-methylpropane-1,1-diyl group. One common method involves the use of Friedel-Crafts alkylation, where 4-butoxybenzene reacts with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-(2-Methylpropane-1,1-diyl)diurea: Similar in structure but contains urea groups instead of butoxybenzene.

    1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): Contains a different alkyl linkage.

    1,1’-(2-Butyne-1,4-diyl)bis(benzene): Features a butyne linkage instead of a 2-methylpropane-1,1-diyl group.

Uniqueness

1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) is unique due to its specific combination of butoxybenzene groups and the 2-methylpropane-1,1-diyl linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62897-50-1

Molekularformel

C24H34O2

Molekulargewicht

354.5 g/mol

IUPAC-Name

1-butoxy-4-[1-(4-butoxyphenyl)-2-methylpropyl]benzene

InChI

InChI=1S/C24H34O2/c1-5-7-17-25-22-13-9-20(10-14-22)24(19(3)4)21-11-15-23(16-12-21)26-18-8-6-2/h9-16,19,24H,5-8,17-18H2,1-4H3

InChI-Schlüssel

VBORVBDEKHHGJY-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.